N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-12-8-9-13(14(10-12)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXOREXRUQDSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2,4-dimethoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It has been explored for its potential use in the development of new materials with unique properties, such as conducting polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may exert its effects by inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
5-cyclohexyl-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole core but lacks the benzamide moiety, which may result in different biological activities.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide: This compound has a sulfonamide group instead of the dimethoxybenzamide, which can lead to different chemical and biological properties.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide: This compound has a furan ring instead of the dimethoxybenzamide, which may affect its reactivity and biological activity.
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